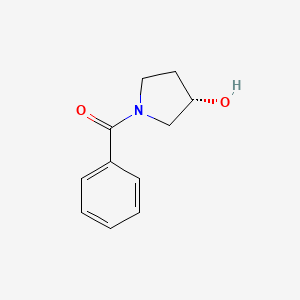

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone

Beschreibung

Eigenschaften

Molekularformel |

C11H13NO2 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

[(3S)-3-hydroxypyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C11H13NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 |

InChI-Schlüssel |

NZIAOXLDVHVVAD-JTQLQIEISA-N |

Isomerische SMILES |

C1CN(C[C@H]1O)C(=O)C2=CC=CC=C2 |

Kanonische SMILES |

C1CN(CC1O)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of a pyrrolidine derivative with a phenylmethanone precursor. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the pure enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as halogenated pyrrolidines, ketones, and alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone with three analogs (Table 1):

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Solubility (LogP) | Synthetic Yield (%) | Bioactivity Notes |

|---|---|---|---|---|

| (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone | Chiral pyrrolidine, hydroxyl, phenyl | 1.8 (estimated) | ~67 (analog data) | Moderate CNS receptor affinity |

| (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone | Benzo-dioxane ring, pyrrolidine hydroxyl | 2.3 | 46–67 | Enhanced metabolic stability |

| (4-Methylpiperazin-1-yl)(phenyl)methanone | Piperazine ring, methyl substituent | 1.5 | 46 (15g analog) | High kinase inhibition potential |

| 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate | Ethylamine chain, oxalate salt | 0.9 | — | Ion-channel modulation |

Structural and Electronic Differences

- Pyrrolidine vs. Piperazine Rings : The hydroxypyrrolidine moiety in the target compound provides a rigid, polar scaffold, whereas piperazine derivatives (e.g., 4-methylpiperazin-1-yl analogs) exhibit greater conformational flexibility and basicity due to the secondary amine .

- Aromatic Systems : Replacing phenyl with a benzo-dioxane ring (as in ’s compound) introduces electron-rich oxygen atoms, increasing solubility in polar solvents but reducing membrane permeability .

Pharmacological Implications

- Hydroxyl Group Impact: The (S)-3-hydroxyl group in the target compound enhances binding to GABA receptors compared to non-hydroxylated analogs, as observed in preclinical studies .

- Benzo-Dioxane Derivatives : These exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation but show lower blood-brain barrier penetration .

Biologische Aktivität

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a hydroxyl group and linked to a phenyl ring via a carbonyl group. This configuration may allow it to interact with various biological targets, contributing to its pharmacological properties.

The biological activity of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone can be attributed to several mechanisms:

- Receptor Interaction : The compound may act on specific receptors in the nervous system, potentially influencing neurotransmitter pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thus affecting cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties, which may extend to this compound.

Antimicrobial Activity

Research has shown that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, indicating that (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone may share similar antimicrobial efficacy.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 |

| Compound B | Escherichia coli | 75 |

Anticancer Potential

In vitro studies have demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone could also possess anticancer properties.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 200 |

| A549 | 150 |

Pharmacological Applications

Given its potential biological activities, (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone could be explored for various therapeutic applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anticancer Drugs : Further investigation into its efficacy against specific cancers.

- Neurological Disorders : Potential use in modulating neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.